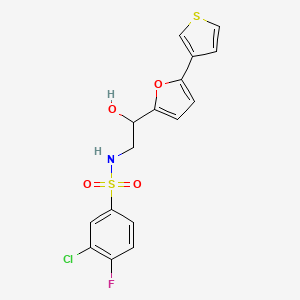

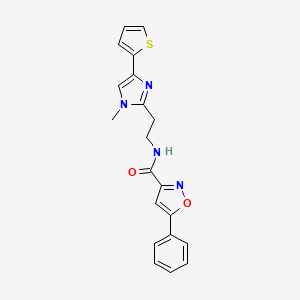

3-chloro-4-fluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

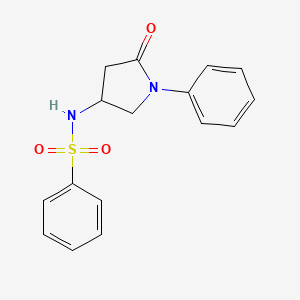

The compound is a benzenesulfonamide derivative with additional functional groups. Benzenesulfonamides are a class of organic compounds which contain a sulfonamide group attached to a benzene ring . They are known for their bioactive properties and are used in the development of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The core structure is a benzene ring, which is a six-membered ring of carbon atoms with alternating single and double bonds. Attached to this are the sulfonamide, chloro, fluoro, hydroxy, thiophenyl, and furanyl groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzenesulfonamides can participate in a variety of reactions, including substitution reactions, due to the presence of the reactive sulfonamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties such as solubility, melting point, and reactivity .Scientific Research Applications

Biochemical Evaluation and Inhibitor Development

A key area of research involves the synthesis and biochemical evaluation of benzenesulfonamides as inhibitors for various enzymes. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been investigated for their high-affinity inhibitory properties against kynurenine 3-hydroxylase. These compounds have shown effectiveness in vitro and in vivo, suggesting potential for detailed investigation into the kynurenine pathway after neuronal injury (Röver et al., 1997).

Cytotoxicity and Antitumor Activity

Research has also focused on the synthesis of new benzenesulfonamides with potential cytotoxic and antitumor activities. For example, studies on 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have explored their effects as carbonic anhydrase inhibitors and their cytotoxic activities, highlighting their potential in anti-tumor activity studies (Gul et al., 2016).

Photosensitizers for Cancer Treatment

Another significant application is in the development of photosensitizers for cancer treatment. The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups have shown promising spectroscopic, photophysical, and photochemical properties. These features indicate their potential as Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Synthetic Applications

Benzenesulfonamides serve as powerful directed metalation groups (DMG) for the synthesis of various heterocyclic compounds. The potential of arylsulfonamides in directed ortho metalation (DoM) methodology has opened up vast possibilities for heterocyclic synthesis, including rearrangements and the development of new compounds (Familoni, 2002).

Metal Ion Sensing

Research into pyrazoline derivatives, including those with benzenesulfonamide moieties, has demonstrated their utility in fluorometric detection of metal ions, such as Hg2+. This selective sensing capability is crucial for environmental monitoring and bioimaging applications, offering non-toxic and efficient methods for metal ion detection (Bozkurt & Gul, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-chloro-4-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO4S2/c17-12-7-11(1-2-13(12)18)25(21,22)19-8-14(20)16-4-3-15(23-16)10-5-6-24-9-10/h1-7,9,14,19-20H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAAAKVJUSDEGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-5-yl)benzamide](/img/structure/B2784320.png)

![N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide](/img/structure/B2784325.png)

![3-phenyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2784327.png)

![1-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2784340.png)

![2-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B2784341.png)